molecular formula C19H20N6O3S3 B609876 PDD00017238

PDD00017238

Numéro de catalogue: B609876
Poids moléculaire: 476.6 g/mol
Clé InChI: FLUZEVGWXJVSPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex benzimidazole sulfonamide derivative featuring a 2,4-dimethylthiazole moiety, a 1-methylcyclopropyl group, and a 1,2,4-thiadiazole ring. Its design integrates multiple heterocyclic systems, which are commonly associated with enhanced binding affinity and metabolic stability in medicinal chemistry . The benzimidazole core serves as a scaffold for sulfonamide functionalization, a structural motif frequently observed in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors) due to its ability to participate in hydrogen bonding and hydrophobic interactions . The 1,2,4-thiadiazole and thiazole substituents may contribute to π-π stacking and electronic effects, while the methylcyclopropyl group likely modulates steric bulk and lipophilicity, influencing bioavailability .

Propriétés

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZEVGWXJVSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Catalyst Selection

The use of Cu-ZSM-5 zeolite in sulfonation (from patent CN110540523A) reduces reaction temperatures by 20–30°C compared to traditional H2SO4 methods, minimizing side reactions. In the Ullmann coupling, CuI/trans-diamine systems outperform palladium catalysts in cost and regioselectivity.

Solvent and Temperature Effects

Cyclization steps benefit from high-boiling solvents like mesitylene (bp 164°C), which facilitate water removal via azeotropic distillation. Conversely, Ullmann couplings require lower-polarity solvents (e.g., dioxane) to stabilize copper intermediates.

Isomer Control

Sulfonation at C-5 is favored over C-4 by steric effects from the 1-methylcyclopropyl group and electronic directing from the sulfonamide. Patent data indicate that isomer ratios can be improved from 6:1 to >20:1 using zeolite catalysts.

Challenges and Alternatives

Oxidative Degradation

o-Phenylenediamine intermediates are prone to oxidation, addressed by radical inhibitors (e.g., hydroquinone) and batch-wise amine addition .

Scalability Issues

Large-scale reactions face exothermic risks during sulfonation. Patent CN110540523A recommends gradual sulfonating agent addition and temperature control (<45°C during mixing).

Alternative Routes

A hypothetical pathway involving pre-sulfonated benzimidazoles could simplify synthesis but remains unexplored in literature. Computational modeling suggests that early-stage sulfonation might hinder subsequent coupling steps due to increased steric bulk .

Analyse Des Réactions Chimiques

Types de réactions : PDD00017238 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

    Chimie : Utilisé comme sonde chimique pour étudier le rôle de la poly(ADP-ribose) glycohydrolase dans diverses voies biochimiques.

    Biologie : Aide à comprendre les mécanismes de réparation de l'ADN en inhibant la poly(ADP-ribose) glycohydrolase.

    Médecine : Applications thérapeutiques potentielles dans le traitement du cancer en exploitant la réponse aux dommages de l'ADN dans les cellules cancéreuses en prolifération rapide.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la poly(ADP-ribose) glycohydrolase.

5. Mécanisme d'action

This compound exerce ses effets en inhibant la poly(ADP-ribose) glycohydrolase, une enzyme responsable de la dégradation des chaînes de poly(ADP-ribose). En inhibant cette enzyme, this compound empêche la dégradation des chaînes de poly(ADP-ribose), conduisant à l'accumulation de ces chaînes et interférant avec les processus de réparation de l'ADN. Cette inhibition peut entraîner une sensibilité accrue des cellules cancéreuses aux agents endommageant l'ADN, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .

Composés similaires :

  • PDD00017272
  • PDD00017273
  • Olaparib
  • Talazoparib
  • AZD5305

Comparaison : this compound est unique en raison de sa haute affinité et de sa puissance en tant qu'inhibiteur de la poly(ADP-ribose) glycohydrolase. Comparé à d'autres inhibiteurs comme PDD00017272 et PDD00017273, this compound présente un effet inhibiteur plus élevé, ce qui le rend plus efficace pour empêcher la dégradation des chaînes de poly(ADP-ribose) . De plus, contrairement aux inhibiteurs de la poly(ADP-ribose) polymérase tels qu'Olaparib et Talazoparib, this compound cible spécifiquement la poly(ADP-ribose) glycohydrolase, offrant un mécanisme d'action différent .

Applications De Recherche Scientifique

Therapeutic Applications

  • Antimicrobial Activity
    • Mechanism of Action: The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism is believed to involve inhibition of folic acid synthesis, similar to other sulfonamides.
    • Case Study: A study conducted by Fayad et al. (2019) demonstrated that derivatives of this compound showed effective inhibition of bacterial growth in vitro, suggesting potential for development as an antibiotic agent .
  • Anticancer Properties
    • Mechanism of Action: The thiazole and thiadiazole components are known to interact with cellular pathways involved in cancer cell proliferation.
    • Case Study: In a screening of drug libraries on multicellular spheroids, compounds similar to this one were identified as having promising anticancer activity, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects
    • Mechanism of Action: The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
    • Research Findings: Preliminary studies have indicated that sulfonamide derivatives can reduce inflammation markers in animal models .

Pharmaceutical Formulations

The development of formulations containing this compound is crucial for enhancing its bioavailability and therapeutic efficacy. Research has focused on:

  • Nanoparticle Delivery Systems: Encapsulation in nanoparticles to improve solubility and targeted delivery.
  • Combination Therapies: Exploring synergistic effects with other drugs to enhance overall efficacy against resistant bacterial strains or cancer cells.

Mécanisme D'action

PDD00017238 exerts its effects by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase, an enzyme responsible for degrading poly (adenosine diphosphate-ribose) chains. By inhibiting this enzyme, this compound prevents the breakdown of poly (adenosine diphosphate-ribose) chains, leading to the accumulation of these chains and interfering with DNA repair processes. This inhibition can result in increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups based on shared motifs: benzimidazole sulfonamides , thiazole/thiadiazole hybrids , and cyclopropyl-containing derivatives . Key comparisons are outlined below:

Benzimidazole Sulfonamides with Heterocyclic Substituents

  • Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Features a bromophenyl-thiazole group instead of dimethylthiazole. The bromine atom enhances lipophilicity and may improve membrane permeability compared to the target compound’s methyl groups . Reported to exhibit stronger binding in docking studies due to halogen bonding .
  • Compound Alphazole (4-amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene sulfonamide): Lacks the benzimidazole core but shares sulfonamide and heterocyclic motifs.

Thiazole/Thiadiazole Hybrids

  • Aethazol (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzene sulfonamide): Simpler structure with a single thiadiazole ring. Absence of benzimidazole and cyclopropyl groups results in lower molecular weight (MW = 284 g/mol vs. ~550 g/mol for the target compound), likely improving solubility but reducing target specificity .
  • Thiazol-5-ylmethyl Carbamate Derivatives (e.g., from ):

    • Replace sulfonamide with carbamate linkages, altering hydrogen-bonding capacity.
    • The ester/carbamate groups may confer faster metabolic clearance compared to sulfonamides .

Cyclopropyl-Containing Analogs

  • Limited direct analogs exist, but the 1-methylcyclopropyl group in the target compound is rare. Cyclopropane rings are known to: Enhance metabolic resistance by blocking cytochrome P450 oxidation. Introduce steric constraints that may improve selectivity for sterically sensitive binding pockets .

Data Tables

Table 1: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents MW (g/mol) LogP* Hypothetical Activity
Target Compound Benzimidazole 2,4-Dimethylthiazole, Thiadiazole ~550 3.2 High enzyme inhibition
Compound 9c Benzimidazole 4-Bromophenyl-thiazole ~520 4.0 Enhanced binding
Aethazol Benzene sulfonamide 5-Methyl-thiadiazole 284 1.8 Moderate activity
Alphazole Benzene sulfonamide 3,4-Dimethyl-isoxazole 265 1.5 Low thermal stability

*LogP values estimated via fragment-based methods.

Research Findings and Implications

  • Activity : The target compound’s combination of benzimidazole, thiadiazole, and cyclopropyl groups is unique among sulfonamide derivatives. Docking studies of similar compounds suggest that the thiadiazole ring may anchor the molecule in hydrophobic pockets, while the sulfonamide interacts with polar residues .
  • Synthetic Challenges : The multi-step synthesis required for such a complex structure (e.g., sequential cyclization, sulfonylation) may limit scalability compared to simpler derivatives like Aethazol .

Activité Biologique

The compound 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide is a novel synthetic derivative that incorporates multiple bioactive moieties, including benzimidazole and sulfonamide structures. These components are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes:

  • Benzimidazole core : Known for its broad spectrum of biological activities.
  • Sulfonamide group : Enhances antibacterial properties.
  • Thiazole and thiadiazole rings : Contribute to the compound's biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds containing benzimidazole and sulfonamide moieties exhibit significant antibacterial properties. The introduction of these groups in the synthesized compound has been shown to enhance its effectiveness against various bacterial strains. For instance, a review highlighted that benzimidazole-sulfonamide hybrids possess potent antibacterial and antifungal activities due to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis .

Antifungal Activity

The compound's antifungal potential is attributed to its structural components. Research indicates that benzimidazole derivatives often show activity against fungal pathogens by interfering with their metabolic pathways. The sulfonamide component further contributes to this activity by inhibiting folic acid synthesis in fungi .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have suggested that benzimidazole derivatives can modulate inflammatory responses, thereby providing therapeutic benefits in inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of the compound have been investigated in various cancer cell lines. The presence of both thiazole and benzimidazole moieties has been associated with the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Synthesis and Evaluation
In a study published in 2022, researchers synthesized several benzimidazole-sulfonyl derivatives, including the target compound. These derivatives were evaluated for their antibacterial and antifungal activities against standard microbial strains. The results indicated that the synthesized compounds exhibited significant inhibitory effects, particularly against Gram-positive bacteria .

Case Study 2: Mechanistic Studies
Another study focused on the mechanism of action of similar compounds. It was found that the thiazole-containing derivatives inhibited bacterial growth by disrupting DNA synthesis and protein function within microbial cells. This suggests a potential multi-target mechanism for the compound under investigation .

Data Tables

Biological ActivityMechanism of ActionReference
AntibacterialInhibition of cell wall synthesis
AntifungalDisruption of metabolic pathways
Anti-inflammatoryInhibition of COX and cytokine production
AntiproliferativeInduction of apoptosis

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing the compound?

The synthesis of structurally analogous benzimidazole-sulfonamide derivatives typically involves multi-step pathways:

  • Step 1 : Formation of the benzimidazole core via cyclization of ortho-phenylenediamine derivatives under acidic conditions.
  • Step 2 : Introduction of the sulfonamide group using sulfonyl chlorides in anhydrous solvents like dichloromethane or acetonitrile .
  • Step 3 : Functionalization with thiazole and thiadiazole moieties via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Critical Parameters : Temperature (60–100°C), pH control (neutral to mildly basic), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Methods :
  • HPLC-MS : To assess purity (>95% recommended for pharmacological studies) and confirm molecular weight.
  • ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups on thiazole, cyclopropyl moiety) and rule out tautomeric inconsistencies .
  • XRD : For crystalline derivatives, crystallographic data resolves ambiguities in stereochemistry .
    • Quality Control : Use thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) for real-time monitoring .

Advanced Research Questions

Q. What strategies are recommended for modifying the compound’s structure to enhance target selectivity (e.g., kinase inhibition)?

  • Rational Design :
  • Replace the 1-methylcyclopropyl group with bulkier substituents (e.g., tert-butyl) to probe steric effects on binding affinity .
  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzimidazole ring to modulate electronic properties .
    • Methodology :
  • Use computational docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets).
  • Validate modifications via in vitro kinase assays (IC₅₀ determination) .

Q. How should researchers resolve contradictory data in pharmacological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Experimental Design :
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) across cell lines (e.g., HEK293, HepG2) to distinguish off-target effects .
  • Control Experiments : Include positive controls (e.g., staurosporine for apoptosis) and validate assays with orthogonal methods (e.g., flow cytometry vs. MTT) .
    • Data Interpretation : Use statistical models (ANOVA with post-hoc Tukey tests) to assess significance. Conflicting results may arise from assay sensitivity or cell line-specific metabolic pathways .

Q. What methodologies are effective for studying the compound’s reaction mechanisms (e.g., sulfonamide hydrolysis)?

  • Kinetic Studies :
  • Monitor hydrolysis rates under varying pH (2–12) and temperatures (25–70°C) using UV-Vis spectroscopy (λ = 260 nm for sulfonamide cleavage) .
    • Isotopic Labeling :
  • Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis, analyzed via LC-MS .

Q. How can stability and degradation profiles be systematically evaluated under physiological conditions?

  • Accelerated Stability Studies :
  • Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours.
  • Analyze degradation products via LC-MS and quantify half-life (t₁/₂) .
    • Light/Heat Sensitivity : Expose to UV (254 nm) and elevated temperatures (40°C) to identify photolytic/thermal degradation pathways .

Methodological Challenges and Solutions

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

  • Software :
  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
    • Validation : Cross-reference predictions with experimental data (e.g., microsomal stability assays) .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Library Synthesis : Prepare 10–20 analogs with systematic substitutions (e.g., varying thiadiazole substituents) .
  • High-Throughput Screening : Use 96-well plates for parallel biological testing (e.g., antimicrobial MIC, IC₅₀ in cancer cells) .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses?

  • Common Issues :
  • Intermediate instability: Use protecting groups (e.g., Boc for amines) during benzimidazole formation .
  • Side reactions: Employ scavengers (e.g., molecular sieves) to sequester reactive byproducts .
    • Yield Optimization :
  • Screen solvents (DMF vs. acetonitrile) and catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) using Design of Experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDD00017238
Reactant of Route 2
Reactant of Route 2
PDD00017238

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.